molecular formula C24H30O8 B075100 Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- CAS No. 1509-10-0

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy-

Cat. No. B075100
CAS RN: 1509-10-0
M. Wt: 446.5 g/mol
InChI Key: ABJZJBCLEZJOTC-UHFFFAOYSA-N
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Description

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy-), also known as BMMD, is a chemical compound that belongs to the class of butyrophenones. It has been extensively studied for its potential applications in the field of scientific research.

Mechanism Of Action

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- exerts its pharmacological effects by binding to and blocking dopamine receptors in the brain. This results in a decrease in the activity of dopamine neurons, which are known to play a key role in the regulation of mood, behavior, and movement.

Biochemical And Physiological Effects

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- has been shown to produce a range of biochemical and physiological effects, including decreased locomotor activity, reduced stereotypy, and decreased levels of extracellular dopamine in the brain. It has also been shown to produce antipsychotic effects in animal models of schizophrenia.

Advantages And Limitations For Lab Experiments

One of the main advantages of Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- is its high potency and selectivity for dopamine receptors, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several areas of future research that could be explored with regards to Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy-. These include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its effects on other neurotransmitter systems in the brain. Additionally, further studies are needed to assess the safety and toxicity of Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- in humans.

Scientific Research Applications

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy- has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to exhibit potent dopamine receptor antagonism, making it a promising candidate for the treatment of various neurological disorders, such as schizophrenia and Parkinson's disease.

properties

CAS RN

1509-10-0

Product Name

Butyrophenone, 5'-methyl-3',3'''-methylenebis(2',6'-dihydroxy-4'-methoxy-

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

1-[3-[(3-butanoyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxyphenyl]butan-1-one

InChI

InChI=1S/C24H30O8/c1-6-8-15(25)19-17(27)11-18(31-4)13(22(19)29)10-14-23(30)20(16(26)9-7-2)21(28)12(3)24(14)32-5/h11,27-30H,6-10H2,1-5H3

InChI Key

ABJZJBCLEZJOTC-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(=C(C(=C2O)C(=O)CCC)O)C)OC)O

Other CAS RN

1509-10-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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